molecular formula C18H16FNOS B2536582 (E)-1-(2-(4-fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one CAS No. 857301-03-2

(E)-1-(2-(4-fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2536582
CAS No.: 857301-03-2
M. Wt: 313.39
InChI Key: DEOIYWFMEDYBSX-IZZDOVSWSA-N
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Description

(E)-1-(2-(4-fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one is an organic compound that features a thiazolidine ring, a fluorophenyl group, and a phenylprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-(4-fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one typically involves the following steps:

    Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a 4-fluorophenyl isothiocyanate with an appropriate amine under mild conditions.

    Aldol Condensation: The resulting thiazolidine derivative undergoes an aldol condensation with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-(4-fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Saturated thiazolidine derivatives.

    Substitution: Substituted thiazolidine derivatives with various functional groups.

Scientific Research Applications

(E)-1-(2-(4-fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-1-(2-(4-fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(2-(4-chlorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one: Similar structure with a chlorine atom instead of fluorine.

    (E)-1-(2-(4-bromophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (E)-1-(2-(4-fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its chloro and bromo analogs.

Biological Activity

(E)-1-(2-(4-fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of thiazolidinones, which are known for their significant pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects.

Chemical Structure and Synthesis

The compound features a thiazolidinone ring structure that contributes to its biological activity. The synthesis typically involves the reaction of 4-fluorophenyl derivatives with thiazolidinone frameworks, often through condensation reactions followed by cyclization processes. For example, one synthesis method involves the reaction of 4-fluoroaniline with thioglycolic acid in chloroform under reflux conditions, yielding various thiazolidinone derivatives with promising biological profiles .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazolidinone derivatives, including the compound . Research indicates that these compounds can inhibit the proliferation of various cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells. For instance, one study reported that certain thiazolidinones exhibited IC50 values in the micromolar range against MCF-7 cells, indicating potent cytotoxic effects .

Key findings include:

  • Mechanism of Action : Thiazolidinones may induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. They have been shown to affect key signaling pathways related to cell survival and proliferation, such as inhibiting AKT and mTOR signaling .
  • Case Study : A specific derivative demonstrated a significant reduction in cell viability in a dose-dependent manner, highlighting its potential as an effective anticancer agent .

Antimicrobial Properties

Thiazolidinones also exhibit notable antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Gram-positive bacteria. The mechanism often involves disrupting bacterial cell walls or interfering with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidinones have been explored in various models. These compounds can modulate inflammatory pathways and reduce cytokine production, making them potential candidates for treating inflammatory diseases .

Research Findings Summary

Activity TypeFindingsReference
AnticancerIC50 values in micromolar range; induces apoptosis via AKT/mTOR pathway
AntimicrobialEffective against Gram-positive bacteria; disrupts cell wall integrity
Anti-inflammatoryModulates inflammatory cytokines; potential for treating chronic inflammatory conditions

Properties

IUPAC Name

(E)-1-[2-(4-fluorophenyl)-1,3-thiazolidin-3-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNOS/c19-16-9-7-15(8-10-16)18-20(12-13-22-18)17(21)11-6-14-4-2-1-3-5-14/h1-11,18H,12-13H2/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOIYWFMEDYBSX-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C=CC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC(N1C(=O)/C=C/C2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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